

# An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cinepazide Maleate**, a peripheral vasodilator used in the treatment of cardiovascular and cerebrovascular diseases.[1] It details the compound's synthesis, chemical characteristics, mechanism of action, and relevant experimental protocols.

# **Chemical and Physical Properties**

**Cinepazide Maleate**, with the chemical name (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is the maleate salt of the active parent compound, Cinepazide.[2][3] Its properties are critical for formulation, dosage, and analytical method development.



| Property          | Value                                                                                                                        | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 26328-04-1                                                                                                                   | [2]          |
| Molecular Formula | C26H35N3O9 (C22H31N3O5 ·<br>C4H4O4)                                                                                          | [3][4]       |
| Molecular Weight  | 533.57 g/mol                                                                                                                 | [4]          |
| IUPAC Name        | (Z)-but-2-enedioic acid;(E)-1- [4-(2-oxo-2-pyrrolidin-1- ylethyl)piperazin-1-yl]-3-(3,4,5- trimethoxyphenyl)prop-2-en-1- one | [2]          |
| Appearance        | White to beige powder                                                                                                        |              |
| Melting Point     | 135°C to 175°C (Varies with purity and synthesis method)                                                                     | [4][5]       |
| Solubility        | Water: 20 mg/mL (clear solution)                                                                                             |              |
| InChI Key         | XSTJTOKYCAJVMJ-<br>GVTSEVKNSA-N                                                                                              | [3]          |
| SMILES            | COC1=CC(=CC(=C1OC)OC)/<br>C=C/C(=O)N2CCN(CC2)CC(=<br>O)N3CCCC3.C(=C\C(=O)O)\C<br>(=O)O                                       | [2]          |

# **Synthesis of Cinepazide Maleate**

The synthesis of **Cinepazide Maleate** typically involves the condensation of two key intermediates: a derivative of trans-3,4,5-trimethoxycinnamic acid and 1-piperazine acetylpyrrolidine, followed by salt formation with maleic acid.[1][5] Several patented methods aim to improve yield, reduce toxicity of solvents, and simplify the production process.[1]

A common approach, often referred to as a "one-pot" synthesis, utilizes an activator to facilitate the reaction between trans-3,4,5-trimethoxycinnamic acid and the piperazine derivative directly, avoiding the isolation of the highly reactive acyl chloride intermediate.[5][6]





Click to download full resolution via product page

Diagram 1: General Synthesis Workflow for Cinepazide Maleate.

This protocol is adapted from patent CN101508684A, which describes a simplified, environmentally friendly method.



- Activation: Dissolve trans-3,4,5-trimethoxycinnamic acid in a suitable solvent such as dichloromethane. Cool the solution to approximately -10°C.
- Reagent Addition: In the presence of an organic base, add a carboxyl activator (e.g., ethyl
  chloroformate) to the solution to form the activated intermediate in situ.
- Condensation: Add 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine to the reaction mixture.
- Reaction: Allow the reaction to proceed while maintaining the temperature. The reaction is monitored for completion using an appropriate method (e.g., TLC).
- Work-up: Upon completion, the reaction mixture is typically washed with water and/or brine. The organic layer is then dried over a desiccant (e.g., anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude Cinepazide free base.
- Salt Formation: Dissolve the crude Cinepazide free base (1.40 g) in absolute ethanol (10 mL) with heating. In a separate flask, dissolve maleic acid (0.43 g) in absolute ethanol (5 mL).
- Crystallization: Add the maleic acid solution to the Cinepazide solution with stirring. Allow the mixture to stand at room temperature to crystallize.
- Isolation: Collect the precipitated crystals by filtration. The product can be further purified by recrystallization from absolute ethanol to yield pure **Cinepazide Maleate**. The reported yield for the salt formation step is approximately 91.1%.[5]

### **Mechanism of Action**

**Cinepazide Maleate** exhibits a multi-faceted mechanism of action, contributing to its therapeutic effects in vascular diseases. Its primary function is vasodilation, which is achieved through several distinct signaling pathways.[7][8]

• Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca<sup>2+</sup> into vascular smooth muscle cells.[9][10] This reduction in intracellular calcium leads to muscle relaxation and vasodilation.



- Phosphodiesterase (PDE) Inhibition: Cinepazide Maleate inhibits PDE, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] Increased intracellular cAMP levels in vascular smooth muscle cells also promote relaxation and vasodilation.[8]
- Adenosine Potentiation: The drug is thought to potentiate the effects of endogenous adenosine, a potent vasodilator, possibly by retarding its degradation or acting on A2 receptors.[11]
- Endothelial Effects: It can enhance the production of nitric oxide (NO), a powerful endogenous vasodilator produced by endothelial cells.[7]
- Anti-thrombotic and Rheological Effects: Cinepazide Maleate also inhibits platelet
  aggregation and reduces blood viscosity, which helps prevent the formation of blood clots
  and improves overall blood flow.[7][11]





Click to download full resolution via product page

Diagram 2: Signaling Pathways for Cinepazide Maleate's Vasodilatory Action.

## **Key Experimental Protocols**

This protocol outlines a validated high-performance liquid chromatography (HPLC) method for determining the concentration of **Cinepazide Maleate** in biological samples.

- Sample Preparation:
  - Utilize a simple liquid-liquid extraction to isolate Cinepazide Maleate and an internal standard (e.g., Tinidazole) from rat plasma.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column.
  - Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5)
     and methanol in a 40:60 (v/v) ratio.
  - Flow Rate: 1.0 mL/min.
  - o Detection: UV detection at a wavelength of 303 nm.
- Validation Parameters:
  - Linear Range: 0.12–120 μg/mL in blank rat plasma.
  - Lower Limit of Detection (LOD): 0.06 μg/mL.
  - Precision & Accuracy: Intra- and inter-assay coefficients of variation should not exceed ±15%, and accuracy should be within ±15% of the theoretical value.

This protocol provides a method for solubilizing **Cinepazide Maleate** for intravenous administration in animal models.

Stock Solution: Prepare a stock solution of Cinepazide Maleate in DMSO (e.g., 27.5 mg/mL).



- Vehicle Preparation: Prepare the final vehicle by sequentially adding and mixing co-solvents.
   A common vehicle consists of:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - o 45% Saline
- Final Working Solution: To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
- Emulsification: Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Final Dilution: Add 450 μL of saline to bring the total volume to 1 mL. The resulting solution should be clear.
- Usage: It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial.

- Dosage: 320 mg of Cinepazide Maleate injection.
- Vehicle: The dose is dissolved in 500 mL of normal saline or a 5% glucose solution.[9][12]
- Administration: The solution is administered via intravenous drip.
- Infusion Rate: The typical infusion rate is 100 mL/h.[13][12]
- Frequency and Duration: The infusion is administered once daily for a consecutive period of 14 days.[13][12]
- Concomitant Therapy: Patients often receive basic therapy, such as citicoline sodium injection, alongside the Cinepazide Maleate treatment.[12]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CN1246310C Synthesis method of cinepazide maleate Google Patents [patents.google.com]
- 2. Cinepazide Maleate | C26H35N3O9 | CID 5282458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinepazide Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. bocsci.com [bocsci.com]
- 5. CN101508684A Synthesis of cinepazide maleate Google Patents [patents.google.com]
- 6. Synthesis of cinepazide maleate Eureka | Patsnap [eureka.patsnap.com]
- 7. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 8. What is Cinepazide Maleate used for? [synapse.patsnap.com]
- 9. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Study of Cinepazide Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821688#cinepazide-maleate-synthesis-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com